Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate
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Overview
Description
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester is a chemical compound with the molecular formula C13H15BrN2O4 It is known for its unique structure, which includes a bromophenyl group and a hydrazono group attached to a propanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester typically involves the reaction of diethyl malonate with 4-bromoaniline in the presence of a suitable condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common condensing agents used in this synthesis include acetic anhydride and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester involves its interaction with molecular targets through its hydrazono and bromophenyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, [(4-chlorophenyl)hydrazono]-, diethyl ester
- Propanedioic acid, [(4-fluorophenyl)hydrazono]-, diethyl ester
- Propanedioic acid, [(4-methylphenyl)hydrazono]-, diethyl ester
Uniqueness
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester is unique due to the presence of the bromine atom in the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.
Properties
CAS No. |
13631-76-0 |
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Molecular Formula |
C13H15BrN2O4 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
diethyl 2-[(4-bromophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-9(14)6-8-10/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
FBZUIMNJHHVZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)OCC |
Origin of Product |
United States |
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